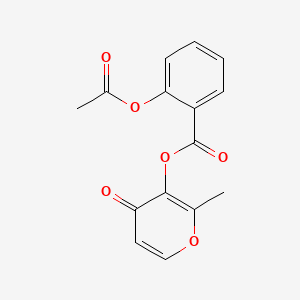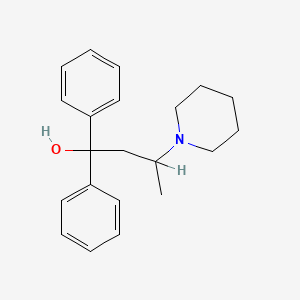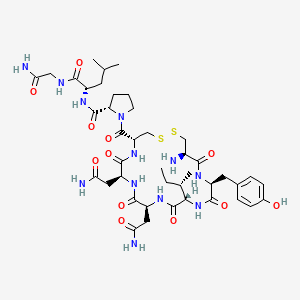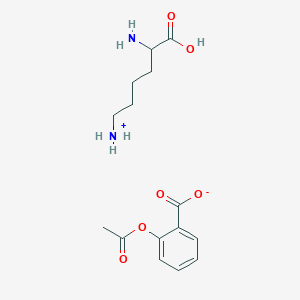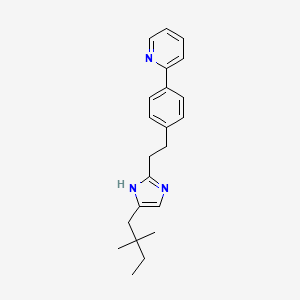
Bag-1
描述
Bag-1 is a novel potent, non-peptidic bombesin receptor subtype-3 (BRS-3) agonist.
科学研究应用
分子伴侣调控
Bag-1 是 70kDa 热休克蛋白 (Hsp70s) 的伴侣蛋白,是细胞应激反应的关键调节者 . This compound 增强伴侣结合的变性蛋白向蛋白酶体降解系统的递送 .
凋亡调控
This compound 在细胞凋亡(程序性细胞死亡过程)中发挥重要作用 . 它可以保护细胞免受辐射或热休克引起的细胞应激的凋亡效应 .
蛋白质重折叠
This compound 参与蛋白质重折叠,这是一个将变性蛋白恢复到其天然构象的过程 .
蛋白质降解
This compound 在蛋白质降解中发挥作用,这是一个分解细胞中不需要或受损蛋白的过程 . 它参与内质网相关降解 (ERAD),这是一种质量控制机制,从内质网中消除错误折叠的蛋白质 .
肿瘤发生
This compound 与肿瘤发生(肿瘤形成过程)有关 . 已发现它在某些类型的癌症中过表达 .
细胞增殖
This compound 调节细胞增殖,这是一个通过细胞生长和分裂增加细胞数量的过程 .
Bad 的磷酸化
This compound 刺激 Bad 的磷酸化,Bad 是 Bcl-2 家族的促凋亡成员 . 这个过程可以促进细胞存活。
进化保守性
This compound 在许多生物体中进化保守,包括酵母、植物和动物 . 这表明 this compound 在不同物种的细胞过程中发挥着基本作用 .
作用机制
Target of Action
Bag-1, also known as BRS-3 receptor agonist-2, primarily targets the Bombesin Receptor Subtype-3 (BRS-3) . BRS-3 is an orphan receptor that belongs to the bombesin-like peptide receptor family . Despite its sequence homology with other receptors in the family, BRS-3 has unique pharmacological properties and weak affinity for all known natural bombesin-like peptides .
Mode of Action
This compound acts as an agonist at the BRS-3 receptor . It binds to the receptor and triggers a response, enhancing the receptor’s activity . The augmentation of glucose-stimulated insulin secretion (GSIS) by this compound was completely blocked by U73122, a phospholipase C inhibitor , indicating that this compound’s action involves the activation of phospholipase C.
Biochemical Pathways
The activation of BRS-3 by this compound influences several biochemical pathways. One significant pathway is the regulation of glucose homeostasis . BRS-3 is closely related to the regulation of energy metabolism balance and glucose homeostasis, making it a potential target for the treatment of Type II diabetes . .
Pharmacokinetics
It has been found that this compound has poor ability to cross the blood-brain barrier . This suggests that small molecule agonists acting on peripheral BRS-3 receptors can still regulate blood glucose homeostasis and may avoid side effects associated with central action .
Result of Action
The activation of BRS-3 by this compound leads to several molecular and cellular effects. In vitro, this compound enhances GSIS in islets isolated from wild-type mice . In vivo, this compound reduces glucose levels during an oral glucose tolerance test in a BRS-3-dependent manner . These results suggest that this compound, through its action on BRS-3, promotes GSIS and improves glucose homeostasis.
Action Environment
The fact that this compound can regulate blood glucose homeostasis even without crossing the blood-brain barrier suggests that its action may be influenced by factors related to peripheral tissue distribution .
生化分析
Biochemical Properties
Bag-1 interacts with a variety of cellular targets including Hsp70/Hsc70 chaperones, Bcl-2, nuclear hormone receptors, Akt, and Raf kinases . It enhances the anti-apoptotic effects of BCL2 and represents a link between growth factor receptors and anti-apoptotic mechanisms . The BAG domain of this compound interacts with the ATPase domain of Hsp70, accelerating the release of ADP and client protein from Hsp70 .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It regulates Hsp70 chaperone activity, apoptosis, and proliferation . In breast cancer cells, this compound forms complexes with B-Raf, C-Raf, and Akt, enhancing their phosphorylation and activation, leading to phosphorylation of the pro-apoptotic Bad protein at Ser112 and Ser136 . This causes Bad’s re-localization to the nucleus, inhibiting apoptosis in favor of cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It forms complexes with B-Raf, C-Raf, and Akt in breast cancer cells, enhancing their phosphorylation and activation . This ultimately leads to phosphorylation of the pro-apoptotic Bad protein at Ser112 and Ser136, causing Bad’s re-localization to the nucleus, and inhibits apoptosis in favor of cell survival .
Temporal Effects in Laboratory Settings
It is known that this compound plays a key role in many important cellular pathways including regulation of apoptosis, proliferation, cell migration, and transcription .
Dosage Effects in Animal Models
It is known that receptor-knockout studies show that animals develop diabetes, obesity, altered temperature control, and other CNS/Endocrine/GI changes .
Metabolic Pathways
This compound is involved in the regulation of many important cellular pathways including regulation of apoptosis, proliferation, cell migration, and transcription . It interacts with the ATPase domain of Hsp70, accelerating the release of ADP and client protein from Hsp70 .
Transport and Distribution
It is known that this compound is a multifunctional protein that interacts with a variety of cellular targets .
Subcellular Localization
This compound has different subcellular localizations and partly non-overlapping functions . The three major this compound isoforms have different subcellular localizations . For example, BAG-1S is largely located in the cytoplasm whilst BAG-1M partitions between the nucleus and cytoplasm .
属性
IUPAC Name |
2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3/c1-4-22(2,3)15-19-16-24-21(25-19)13-10-17-8-11-18(12-9-17)20-7-5-6-14-23-20/h5-9,11-12,14,16H,4,10,13,15H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKRQOMAINQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CC1=CN=C(N1)CCC2=CC=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648508 | |
| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021937-07-4 | |
| Record name | 2-(4-{2-[5-(2,2-Dimethylbutyl)-1H-imidazol-2-yl]ethyl}phenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is BAG-1 and what is its role in the cell?
A1: this compound is a multifunctional protein that acts as a co-chaperone for heat shock proteins (HSPs), primarily HSP70/HSC70. [] These chaperones are involved in protein folding, degradation, and trafficking, and this compound modulates their activity. This interaction influences a range of cellular processes, including apoptosis, proliferation, stress response, and hormone receptor function. [, ]
Q2: How does this compound interact with HSP70/HSC70?
A2: this compound interacts with HSP70/HSC70 through its C-terminal BAG domain. This domain binds to the ATPase domain of HSP70/HSC70, modulating its chaperone activity. [, ] Specifically, this compound stimulates the ATPase activity of HSP70, which promotes the release of client proteins from the chaperone. []
Q3: What are the consequences of this compound overexpression in cancer cells?
A3: this compound is frequently overexpressed in various cancers, including breast, lung, and prostate cancer. [, , ] This overexpression is associated with increased cell survival, proliferation, and resistance to chemotherapy. [, ] this compound overexpression can also contribute to tamoxifen resistance in breast cancer. [, ]
Q4: How does this compound affect steroid hormone receptor activity?
A5: this compound interacts with various steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR). [, , ] this compound can either enhance or inhibit the transcriptional activity of these receptors depending on the specific receptor and cellular context. For example, BAG-1L enhances AR function, [] while BAG-1L and BAG-1M inhibit the transcriptional activity of the PR. []
Q5: Can this compound be targeted therapeutically?
A6: Inhibiting this compound function is considered a potential therapeutic strategy for treating various cancers. [] Targeting the interaction between this compound and HSP70/HSC70 is particularly attractive. Small molecule inhibitors like thioflavin S (NSC71948) have shown promise in disrupting this interaction and inhibiting the growth of this compound-overexpressing cancer cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


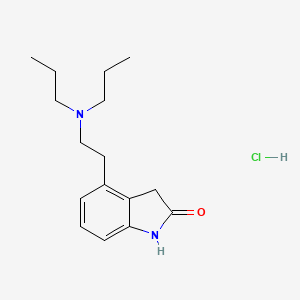
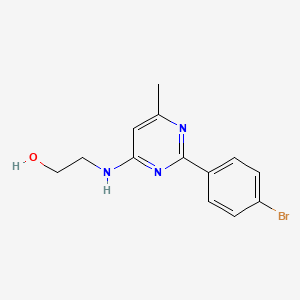
![5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide](/img/structure/B1667628.png)

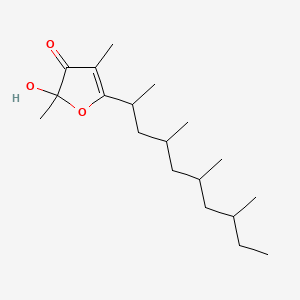
![4-[1-(2-Cyclobutyl-6,6-dioxo-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)piperidin-4-yl]butanoic acid](/img/structure/B1667632.png)

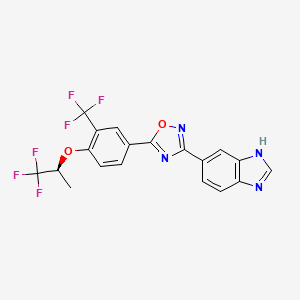
![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)
